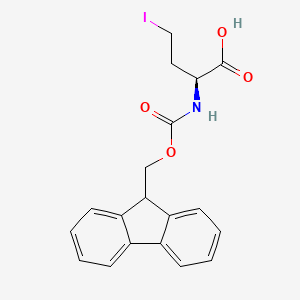

(S)-2-(Fmoc-amino)-4-iodobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is a modified amino acid that features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and an iodine atom on the butanoic acid chain. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during chemical reactions, preventing unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-4-iodobutanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide (DMF). The iodination of the butanoic acid chain can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-purity reagents to ensure consistency and yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-4-iodobutanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.

Common Reagents and Conditions

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Deprotection: Piperidine in DMF.

Major Products Formed

Substitution: Products depend on the nucleophile used.

Deprotection: The free amino acid is obtained after removal of the Fmoc group.

Scientific Research Applications

(S)-2-(Fmoc-amino)-4-iodobutanoic acid is widely used in scientific research, particularly in:

Peptide Synthesis: As a building block for the synthesis of peptides and proteins.

Drug Development: In the design of peptide-based drugs.

Bioconjugation: For attaching peptides to other molecules or surfaces.

Mechanism of Action

The primary function of (S)-2-(Fmoc-amino)-4-iodobutanoic acid in peptide synthesis is to protect the amino group during chemical reactions. The Fmoc group prevents unwanted side reactions by blocking the amino group, which can be selectively removed under basic conditions to reveal the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

- (S)-2-(Fmoc-amino)-4-bromobutanoic acid

- (S)-2-(Fmoc-amino)-4-chlorobutanoic acid

Uniqueness

The iodine atom in (S)-2-(Fmoc-amino)-4-iodobutanoic acid makes it more reactive in substitution reactions compared to its bromine or chlorine counterparts. This reactivity can be advantageous in certain synthetic applications where a more reactive leaving group is desired .

Biological Activity

(S)-2-(Fmoc-amino)-4-iodobutanoic acid, identified by its CAS number 1932598-55-4, is an important compound in the field of medicinal chemistry and peptide synthesis. This article delves into its biological activity, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C19H18INO4 |

| Molecular Weight | 451.255 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 596.2 ± 50.0 °C at 760 mmHg |

| Flash Point | 314.3 ± 30.1 °C |

Biological Activity

Peptide Synthesis

this compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its Fmoc (9-fluorenylmethoxycarbonyl) group allows for easy deprotection, facilitating the incorporation of the amino acid into peptide chains. The iodine atom enhances the compound's reactivity, enabling further modifications that can lead to diverse peptide structures .

Drug Development

This compound's unique structure aids in the design of novel peptide-based drugs targeting specific biological pathways. The incorporation of iodine can influence the biological activity and pharmacokinetics of the resulting peptides, making them more effective against certain diseases .

Bioconjugation and Click Chemistry

The iodo group in this compound is particularly useful for bioconjugation applications. It enables click chemistry reactions, allowing for the efficient conjugation of biomolecules. This is crucial for developing targeted drug delivery systems and diagnostic tools .

Research Findings

Recent studies have highlighted various aspects of this compound:

- Antibacterial Activity : Research has demonstrated that derivatives of amino acids, including those modified with Fmoc groups, exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. This suggests potential therapeutic applications in combating infections .

- Anti-inflammatory Properties : Compounds similar to this compound have shown promise in inhibiting pro-inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These findings indicate that such derivatives could be developed into anti-inflammatory agents .

- Protein Engineering : The compound has been explored for its role in protein engineering, where it can enhance protein stability and activity. This is particularly relevant in biopharmaceutical development, where modified proteins are often required for improved efficacy .

Case Studies

- Peptide-Based Drug Development : A study involved synthesizing a peptide using this compound as a key building block. The resultant peptide exhibited enhanced binding affinity to a target receptor compared to its non-modified counterparts, showcasing the advantages of using this compound in drug design.

- Bioconjugation Techniques : In another research project, scientists utilized the iodo group of this compound to create conjugates with fluorescent markers for imaging studies. These conjugates allowed for real-time monitoring of cellular processes, demonstrating the compound's versatility in bioconjugation applications.

Properties

Molecular Formula |

C19H18INO4 |

|---|---|

Molecular Weight |

451.3 g/mol |

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-iodobutanoic acid |

InChI |

InChI=1S/C19H18INO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

InChI Key |

WUMHLUDKFHNQNJ-KRWDZBQOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCI)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCI)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.